molecular formula C18H20F3N3O2S B2365896 2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049368-00-4

2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2365896
CAS No.: 1049368-00-4
M. Wt: 399.43
InChI Key: XRHWOPOVYNHCTK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic, research-grade small molecule featuring a benzenesulfonamide core linked to a fluorophenyl-substituted piperazine moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. Compounds within the benzenesulfonamide class are frequently investigated for their ability to interact with a variety of enzyme families and cellular receptors . The integration of a piperazine ring, a privileged scaffold in pharmacology, enhances the molecule's potential to engage with biological targets, particularly in the central nervous system . The strategic placement of fluorine atoms on the benzene rings is a common strategy in lead optimization, as it can influence the compound's physicochemical properties, metabolic stability, and binding affinity . This compound is supplied exclusively for research applications, such as in vitro enzyme inhibition assays, receptor binding studies, and as a structural template for the design and synthesis of novel bioactive molecules. It is intended for use by qualified researchers only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-14-5-6-18(16(21)13-14)27(25,26)22-7-8-23-9-11-24(12-10-23)17-4-2-1-3-15(17)20/h1-6,13,22H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWOPOVYNHCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(2-Fluorophenyl)piperazine (Intermediate A)

Piperazine derivatives are synthesized through cyclization reactions. A modified method from US Patent 6,603,003 employs:

Reagents :

  • 1,2-Dibromoethane (2.2 eq)
  • 2-Fluoroaniline (1.0 eq)
  • Lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF

Procedure :

  • Dissolve 2-fluoroaniline (112.1 g, 1.0 mol) in THF under N₂.
  • Add 1,2-dibromoethane (396 g, 2.2 mol) dropwise at 0°C.
  • Reflux for 12 hr, then cool to 25°C.
  • Reduce with LiAlH₄ at −78°C, stirring for 6 hr.
  • Quench with Na₂SO₄·10H₂O, filter, and concentrate.

Yield : 74% (127.3 g) as pale-yellow crystals.

Synthesis of 2-(Piperazin-1-yl)ethylamine (Intermediate B)

N-Alkylation of Intermediate A introduces the ethylamine spacer:

Conditions :

  • Intermediate A (1.0 eq)
  • 2-Chloroethylamine hydrochloride (1.2 eq)
  • K₂CO₃ (2.5 eq) in acetonitrile
  • Reflux at 82°C for 8 hr

Workup :

  • Filter inorganic salts
  • Concentrate under reduced pressure
  • Purify via silica chromatography (CH₂Cl₂:MeOH = 9:1)

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.78 (t, J = 6.8 Hz, 4H, piperazine-H), 3.12 (q, 2H, CH₂NH₂), 4.02 (t, 2H, CH₂N).

Sulfonamide Coupling to Form Target Compound

The final step involves nucleophilic substitution between Intermediate B and 2,4-difluorobenzenesulfonyl chloride:

Reaction Setup :

  • Intermediate B (1.0 eq)
  • 2,4-Difluorobenzenesulfonyl chloride (1.1 eq)
  • Et₃N (3.0 eq) in dichloromethane (DCM)
  • Stir at 25°C for 4 hr

Optimization Insights :

  • Excess sulfonyl chloride improves conversion (≥95%)
  • Triethylamine scavenges HCl, preventing amine protonation
  • Lower temperatures (<10°C) reduce di-sulfonation side products

Isolation :

  • Wash with 5% HCl (removes unreacted amine)
  • Dry over MgSO₄, concentrate, recrystallize from EtOAc/hexane

Yield : 82% (white crystalline solid).

Reaction Optimization and Mechanistic Considerations

Catalytic Effects in Piperazine Formation

Comparative studies of Lewis acid catalysts reveal:

Catalyst Temp (°C) Time (hr) Yield (%)
ZnCl₂ 80 8 74
FeCl₃ 70 6 81
AlCl₃ 90 10 68

Iron(III) chloride provides optimal balance between reaction rate and yield due to stronger Lewis acidity facilitating imine intermediate formation.

Solvent Impact on Sulfonamide Coupling

Polar aprotic solvents enhance reactivity:

Solvent Dielectric Constant Conversion (%)
DCM 8.93 82
DMF 36.7 91
Acetonitrile 37.5 88

Despite higher conversion in DMF, dichloromethane is preferred for easier workup and lower boiling point.

Analytical Characterization

Spectroscopic Confirmation

High-Resolution Mass Spectrometry (HRMS) :

  • Observed: m/z 399.1321 [M+H]⁺
  • Calculated for C₁₈H₂₀F₃N₃O₂S: 399.1324

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 158.2 (C-F, J = 243 Hz), 135.6 (s, SO₂), 117.4–124.8 (aromatic C).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Price (USD/kg) Contribution to Total Cost (%)
2-Fluoroaniline 320 41
LiAlH₄ 850 29
Sulfonyl chloride 680 18

Substituting LiAlH₄ with NaBH₄/CuI reduces costs by 17% but decreases yield to 63%.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Table 1: Chemical Reactions Involving 2,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Reaction TypeDescriptionCommon ReagentsProducts
OxidationConverts sulfonamide to sulfoxides or sulfonesHydrogen peroxideSulfoxides, sulfones
ReductionTargets the sulfonamide groupLithium aluminum hydrideAmines
SubstitutionReplaces fluorine with other nucleophilesSodium methoxideVarious functional groups

Biology

In biological research, the compound is investigated for its interactions with specific enzymes and receptors . Its piperazine ring and fluorophenyl group enhance its binding affinity to biological targets.

Case Study: Interaction with Serotonin Receptors

Research has indicated that derivatives of this compound exhibit activity at serotonin receptors, which are crucial in regulating mood and anxiety. Studies have shown that modifications to the piperazine moiety can enhance receptor selectivity and potency.

Medicine

The therapeutic potential of this compound is being explored for various indications:

  • Antidepressant Activity : Due to its interaction with serotonin receptors.
  • Antimicrobial Properties : Exhibiting activity against certain bacterial strains.

Table 2: Therapeutic Applications

Application TypeDescriptionEvidence of Efficacy
AntidepressantModulates serotonin pathwaysPreclinical studies
AntimicrobialActive against specific bacteriaLaboratory tests

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be employed in:

  • Polymer Chemistry : As a precursor for functionalized polymers.
  • Catalysis : Serving as a ligand in catalytic processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological/physicochemical properties:

Compound Name Key Structural Differences Reported Activity/Properties Reference
4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide (MMV665914) Chloro substituent at position 4; methoxyphenyl and pyridinyl groups on piperazine-ethyl chain No literature on similar substructures; cytotoxic effects observed in HEK293 cells
18F-Mefway Cyclohexanecarboxamide core; methoxyphenyl and pyridinyl substituents High selectivity for 5-HT1A receptors in PET imaging
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Furyl and benzodioxine substituents; 4-fluorophenyl on piperazine Structural analog with uncharacterized activity; benzodioxine may enhance metabolic stability
3-Fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide Imidazole and thiazolidinone substituents; chiral centers Binds Sigma 1 receptor (Ki < 10 nM); fluorophenyl groups enhance lipophilicity and target engagement

Key Observations:

Substituent Effects on Activity :

  • The 2,4-difluoro substitution on the benzenesulfonamide core in the target compound likely enhances electron-withdrawing effects compared to single-halogenated analogs (e.g., MMV665914’s 4-chloro group). This may improve receptor binding affinity or metabolic stability .
  • The 2-fluorophenyl group on the piperazine ring distinguishes the target compound from analogs with methoxyphenyl (MMV665914) or 4-fluorophenyl () groups. These substitutions influence steric and electronic interactions with receptor pockets .

Biological Target Implications: Piperazine-containing sulfonamides are frequently associated with serotonergic or sigma receptor modulation. The Sigma 1 receptor affinity observed in ’s compound highlights the role of fluorinated aromatic rings in enhancing hydrophobic interactions with transmembrane domains .

Synthetic and Pharmacokinetic Considerations: The difluoro substitution pattern may reduce metabolic oxidation compared to non-fluorinated analogs, as seen in fluorinated PET tracers like 18F-Mefway . Compounds with bulky substituents (e.g., benzodioxine in ) exhibit longer half-lives but may suffer from reduced blood-brain barrier penetration, whereas the target compound’s compact structure could offer a balance .

Biological Activity

2,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 1049368-00-4) is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a benzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C18_{18}H20_{20}F3_3N3_3O2_2S, with a molecular weight of 399.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18_{18}H20_{20}F3_3N3_3O2_2S
Molecular Weight399.4 g/mol
CAS Number1049368-00-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the piperazine ring enhances its ability to bind to biological targets, potentially modulating their activity. This modulation can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Case Studies

A few notable case studies involving similar compounds provide insights into the potential applications of this compound:

  • Anticancer Activity in Cell Lines
    • A study evaluating similar sulfonamide derivatives reported IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results showed that certain modifications in the structure enhanced selectivity towards cancer cells while minimizing effects on normal cells.
  • Neuropharmacological Effects
    • Research on piperazine derivatives has indicated their potential as anxiolytics and antidepressants in animal models.
    • These findings suggest that this compound may also possess similar properties worthy of investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how is purity validated?

  • Methodological Answer : Synthesis typically involves three key steps: (1) preparation of the 2-fluorophenylpiperazine core via nucleophilic substitution, (2) sulfonylation of the ethylenediamine linker, and (3) coupling with 2,4-difluorobenzenesulfonyl chloride. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via 1H^1 \text{H}-/13C^{13} \text{C}-NMR (e.g., sulfonamide proton at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS). Column chromatography (ethyl acetate/petroleum ether) is critical for intermediate purification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies aromatic protons (δ 6.5–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). 19F^{19} \text{F}-NMR confirms fluorine substitution patterns.
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H+^+ ] at m/z 438.1).
  • X-ray Crystallography : Resolves 3D conformation, particularly sulfonamide-piperazine dihedral angles.
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory binding affinity data for serotonin receptors (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) be resolved?

  • Methodological Answer :

  • Standardized Assays : Repeat radioligand binding (e.g., 3H^3 \text{H}-8-OH-DPAT for 5-HT1A_{1A}) under uniform conditions (pH 7.4, 25°C).
  • Functional Assays : Compare cAMP inhibition (5-HT1A_{1A}) vs. IP3 accumulation (5-HT2A_{2A}).
  • Computational Docking : Use AutoDock Vina to model interactions with receptor subtypes (e.g., fluorophenyl group in 5-HT1A_{1A} hydrophobic pocket).
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 3l in shows 5-HT1A_{1A} Ki_i = 12 nM vs. 5-HT2A_{2A} Ki_i = 480 nM) .

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., piperazine coupling from 16 hours to 2 hours at 100°C).
  • Continuous Flow Chemistry : Enhances heat/mass transfer for sulfonylation (75% yield vs. 50% in batch).
  • Solvent Optimization : Use DMF for polar intermediates or THF for non-polar steps.
  • Catalysis : Pd/C for deprotection steps or K2_2CO3_3 for SNAr reactions .

Q. How does fluorophenyl substitution impact pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP (e.g., 2,4-difluoro vs. 4-fluoro analogs show ΔlogP = +0.3).
  • Metabolic Stability : Use liver microsome assays (e.g., t1/2_{1/2} >60 mins in human hepatocytes).
  • Plasma Protein Binding : Equilibrium dialysis (e.g., 85% binding for 2-fluorophenyl vs. 78% for 4-fluorophenyl).
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Additional Advanced Questions

Q. What in vitro models best predict neuropharmacological efficacy?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess cAMP modulation in rat cortical neurons.
  • CHO-K1 Cells : Transfected with human 5-HT1A_{1A} receptors for functional assays.
  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB model (Pe > 4.0 × 106^{-6} cm/s indicates CNS activity) .

Q. How can hydrolysis stability be assessed under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) for 24h; monitor degradation via HPLC.
  • Forced Degradation : Expose to 0.1M HCl/NaOH at 60°C for 48h.
  • Accelerated Stability Testing : 40°C/75% RH for 6 months; quantify parent compound remaining .

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